molecular formula C12H6F3N5OS B12220194 N-(2,1,3-benzothiadiazol-4-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-(2,1,3-benzothiadiazol-4-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12220194
M. Wt: 325.27 g/mol
InChI Key: XSQMJFURLYGNNC-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzothiadiazole ring fused with a pyrimidine ring, and a trifluoromethyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiadiazole Intermediate: Starting with a suitable precursor, such as 2-aminobenzenethiol, which undergoes cyclization with nitrous acid to form the benzothiadiazole ring.

    Pyrimidine Ring Formation: The benzothiadiazole intermediate is then reacted with a pyrimidine precursor, such as 4-chloro-6-(trifluoromethyl)pyrimidine, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-yl)-4-methylpyrimidine-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyrimidine-2-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.

    N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxypyrimidine-2-carboxamide: Features an ethoxy group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(2,1,3-benzothiadiazol-4-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide imparts unique properties, such as increased lipophilicity, metabolic stability, and potential bioactivity. These characteristics can make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C12H6F3N5OS

Molecular Weight

325.27 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C12H6F3N5OS/c13-12(14,15)8-4-5-16-10(18-8)11(21)17-6-2-1-3-7-9(6)20-22-19-7/h1-5H,(H,17,21)

InChI Key

XSQMJFURLYGNNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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